Benzenamine, 3-(propoxymethyl)-
Description
Benzenamine, 3-(propoxymethyl)- is an aromatic amine derivative characterized by a propoxymethyl (-CH₂-O-CH₂CH₂CH₃) substituent at the 3-position relative to the amino group (-NH₂) on the benzene ring. While direct data on this compound are absent in the provided evidence, its structure can be inferred from IUPAC nomenclature. The propoxymethyl group introduces steric bulk and moderate electron-donating effects via the ether oxygen, influencing physicochemical properties such as solubility, boiling point, and reactivity. Potential applications include use as a pharmaceutical intermediate or agrochemical precursor, analogous to structurally related benzenamine derivatives .
Properties
CAS No. |
80171-97-7 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(propoxymethyl)aniline |
InChI |
InChI=1S/C10H15NO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7H,2,6,8,11H2,1H3 |
InChI Key |
VGPVTPLWOKFGBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(propoxymethyl)- typically involves the reaction of benzenamine with propoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5NH2+CH3CH2CH2OCH2Cl→C6H4(CH2OCH2CH2CH3)NH2+HCl
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 3-(propoxymethyl)- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(propoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and elevated temperatures.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzenamine derivatives, depending on the electrophile used.
Scientific Research Applications
Benzenamine, 3-(propoxymethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(propoxymethyl)- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The propoxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural analogs and their properties are summarized below:
Inferred Data for Benzenamine, 3-(propoxymethyl)-
- Molecular Formula: Likely C₁₀H₁₅NO₂ (benzene + NH₂ + CH₂-O-CH₂CH₂CH₃).
- Molecular Weight : ~181.23 g/mol (estimated).
Substituent Effects on Basicity and Reactivity
- Electron-Donating Groups (e.g., -OCH₃, -CH₂-O-Pr) : Increase amine basicity by resonance donation. For example, 3-methoxybenzenamine (pKa ~4.8) is more basic than aniline (pKa ~4.6) due to the methoxy group’s resonance effects .
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Decrease basicity. 3-(Trifluoromethyl)benzenamine has a pKa ~3.2, making it significantly less basic than unsubstituted aniline .
- Steric Effects: Bulky groups like propoxymethyl may hinder electrophilic substitution reactions at the aromatic ring, directing reactivity to the amino group or side chain.
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